molecular formula C14H20BrNO2 B4676322 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide

Cat. No. B4676322
M. Wt: 314.22 g/mol
InChI Key: NBWRFBZIRGPFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamides, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Mechanism of Action

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is a sodium channel blocker, which means that it binds to and inhibits the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses. By inhibiting the activity of these channels, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide can reduce the excitability of neurons and thereby reduce pain.
Biochemical and Physiological Effects:
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It is believed that these effects are due to the ability of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide to inhibit the activity of voltage-gated sodium channels in immune cells, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its specificity for sodium channels. Unlike many other sodium channel blockers, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exhibits a high degree of selectivity for certain types of sodium channels, such as those found in sensory neurons. This makes it a valuable tool for studying the role of sodium channels in pain and inflammation. However, one limitation of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its relatively low potency compared to other sodium channel blockers. This can make it more difficult to achieve complete inhibition of sodium channel activity in some experimental settings.

Future Directions

There are a number of potential future directions for research on 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide. One area of interest is in the development of more potent analogs of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide that could be used as more effective analgesics. Another area of interest is in the study of the long-term effects of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide on neuronal function and behavior. Finally, there is also potential for the use of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide in the treatment of other conditions that involve abnormal neuronal excitability, such as epilepsy.

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model. It is believed that 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exerts its analgesic effects by modulating the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.

properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-5-7-18-4/h8H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWRFBZIRGPFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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